Nardosinonediol

説明

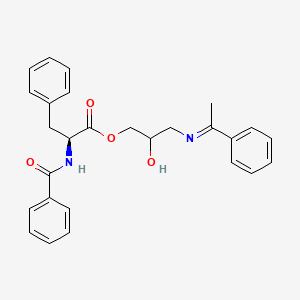

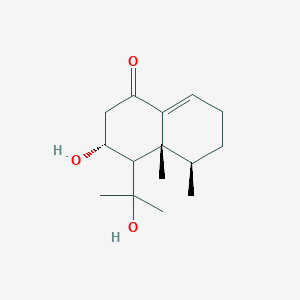

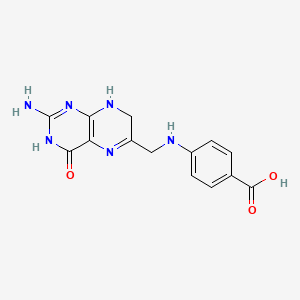

Nardosinonediol, also known as Tetrahydronardosinon, is a serotonin transporter (SERT) inhibitor . It is a synthetic product with potential research and development risk . It is a predominant bioactive product from Nardostachys jatamansi DC, known for its promising therapeutic applications .

Synthesis Analysis

A plausible degradation pathway of nardosinone was proposed using this compound as the initial intermediate. This involved multiple chemical reactions, including peroxy ring-opening, keto–enol tautomerization, oxidation, isopropyl cleavage, and pinacol rearrangement .Molecular Structure Analysis

The molecular weight of this compound is 252.35 and its formula is C15H24O3 . The structure of this compound was identified using an analysis of the extensive NMR and X–ray diffraction data .Chemical Reactions Analysis

This compound is involved in the degradation pathway of nardosinone. The degradation involves multiple chemical reactions, including peroxy ring-opening, keto–enol tautomerization, oxidation, isopropyl cleavage, and pinacol rearrangement .科学的研究の応用

Optimized Analytical Method Development

An optimized high-performance liquid chromatography (HPLC) method was developed for the quantitative determination of sesquiterpenes, including nardosinonediol, in Nardostachyos Radix et Rhizoma. This method contributes to quality control of the herb, which is known for its neuro-protective and anti-pancreatitis activities (Le et al., 2017).

Cytotoxic Properties

This compound was identified as one of the cytotoxic sesquiterpenes isolated from Nardostachys chinensis, demonstrating significant cytotoxic activity against P-388 cells (Itokawa et al., 1993).

Neural Stem Cell Proliferation and Differentiation

This compound improves the proliferation, migration, and selective differentiation of mouse embryonic neural stem cells, which may have implications for treating brain injuries and neurodegenerative diseases (Li et al., 2014).

Pharmacokinetic Studies

Comparative pharmacokinetic studies between pure this compound and herbal extracts from Nardostachys jatamansi showed distinct pharmacokinetic profiles, indicating different efficacy between isolated compounds and herbal extracts (Le et al., 2018).

Neuroprotective and Cardioprotective Activities

This compound has demonstrated potential in treating various diseases, including cardiac diseases and neurodegenerative disorders. It has been noted for its anti-inflammatory and neuroprotective effects, although more comprehensive studies are needed to understand its molecular mechanisms (Wen et al., 2021).

Anti-Osteoarthritis Effects

Research indicated that this compound suppresses osteoarthritis symptoms in rats, mainly through the miR-218-5p/NUMB axis, suggesting its potential in treating skeletal disorders (Hu et al., 2022).

Enhancer of Nerve Growth Factor

This compound enhances nerve growth factor-mediated neurite outgrowth, potentially by amplifying the upstream step of MAPK kinase in the NGF receptor-mediated signaling pathway (Li et al., 1999).

In Vivo Metabolite Analysis

An in-depth study on the in vivo existence forms of this compound in mice using UHPLC-Q-TOF-MS technique revealed its conversion into various metabolites and provided foundational data for further research on its effective forms (Zhang et al., 2022).

作用機序

Safety and Hazards

特性

IUPAC Name |

(3R,4aR,5R)-3-hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-9-6-5-7-10-11(16)8-12(17)13(14(2,3)18)15(9,10)4/h7,9,12-13,17-18H,5-6,8H2,1-4H3/t9-,12-,13?,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDGFZLAYDIKSV-ZGEJAQKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C2C1(C(C(CC2=O)O)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC=C2[C@]1(C([C@@H](CC2=O)O)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

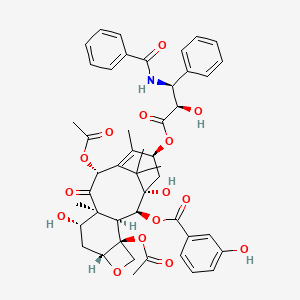

![(1'S,3S,3'R,7R,7'R,9'S,10'S)-12'-Acetyl-10'-hydroxy-7,9'-dimethyl-4'-methylidene-6-[(E)-3-oxobut-1-enyl]spiro[4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-3,13'-6-oxatricyclo[8.4.0.03,7]tetradec-11-ene]-2,5'-dione](/img/structure/B1496040.png)

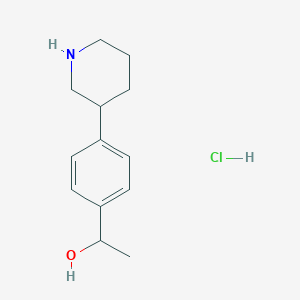

![[(1S,2R,3R,4S,5S,6S,8R,10R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B1496057.png)

![[(1S,2R,3R,4S,5R,6S,8R,10R,13S,16S,17R,18R)-11-ethyl-8,16,18-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1496071.png)